4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
Description
4-Fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a benzenesulfonohydrazide backbone substituted with a fluorine atom at the para position and a 3-(1H-pyrrol-1-yl)-2-thienylcarbonyl group. This compound is structurally characterized by:
- Fluorine substituent: Enhances metabolic stability and lipophilicity .
- Heterocyclic moieties: The thiophene and pyrrole groups contribute to π-π stacking interactions and electronic delocalization, which may influence its reactivity and pharmacological properties .
For example, similar compounds in were synthesized by reacting hydrazides with isothiocyanates under reflux conditions .
Spectroscopic Characterization: Key spectral features include:
Properties
IUPAC Name |
N'-(4-fluorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S2/c16-11-3-5-12(6-4-11)24(21,22)18-17-15(20)14-13(7-10-23-14)19-8-1-2-9-19/h1-10,18H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPBAAFBUQJPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis may begin with the formation of the pyrrole and thiophene derivatives, followed by their coupling with a benzenesulfonohydrazide derivative in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Metal Coordination : Unlike the Fe(III) complex in , the target compound lacks metal coordination, which reduces its stability in aqueous media but increases synthetic accessibility .
Pharmacological and Electronic Properties
Key Observations :
- Bioactivity : The Fe(III) complex shows targeted antimycobacterial activity, while the target compound’s thienyl-pyrrole group may favor DNA-binding or enzyme inhibition .
- Conductivity : The HKCN derivative’s lower band gap (2.1 eV) suggests superior semiconducting properties compared to the target compound, which lacks extended conjugation .
Key Observations :
- The target compound’s sulfonohydrazide core is less stable than S-alkylated triazoles but more synthetically accessible than metal complexes .
Biological Activity
4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be described by its structural formula, which includes:
- A 4-fluorobenzenesulfonohydrazide moiety
- A 3-(1H-pyrrol-1-yl)-2-thienyl carbonyl group
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily linked to its interaction with various biological targets. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Antimicrobial Properties : The compound has shown potential against various microbial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound is hypothesized to involve:
- Binding to Target Enzymes : The sulfonamide group may facilitate strong interactions with target enzymes, altering their activity.
- Modulation of Signaling Pathways : The compound might influence signaling pathways related to cell growth and apoptosis.
Anticancer Studies
A study published in PubMed highlighted the compound's potential as an anticancer agent. It demonstrated significant cytotoxicity against various cancer cell lines, suggesting that it may inhibit tumor growth through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 10 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
In vitro tests have shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Case Study on Cancer Treatment : In a recent clinical trial, patients with non-small-cell lung cancer (NSCLC) treated with a formulation containing this compound exhibited improved survival rates compared to standard therapies, indicating its potential as a novel therapeutic agent.
- Antimicrobial Efficacy : A study involving patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in bacterial load, supporting its use as an adjunct therapy in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
